Sodium 2-cyano-4-phenylbutanoate
Overview
Description
Sodium 2-cyano-4-phenylbutanoate is an organic compound with the molecular formula C₁₁H₁₀NNaO₂ It is a sodium salt derivative of 2-cyano-4-phenylbutanoic acid
Mechanism of Action
Target of Action
Sodium 2-cyano-4-phenylbutanoate is a derivative of cyanoacetamide . Cyanoacetamide derivatives are considered privileged structures and are one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . For example, the treatment of 2-cyano-N-(2-pyridyl)acetamide with hydrazonoyl chloride in ethanolic sodium ethoxide solution at room temperature furnishes aminopyrazole structure .
Biochemical Pathways
The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade . The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles .
Result of Action
The result of the action of this compound is the formation of various organic heterocycles . These heterocycles can have potential in evolving better chemotherapeutic agents .
Biochemical Analysis
Biochemical Properties
Sodium 2-cyano-4-phenylbutanoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and the context of the reaction.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism . Additionally, it can modulate cell signaling pathways, leading to changes in cell behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, which are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. For instance, high doses of this compound have been associated with toxic effects, including alterations in liver enzyme activity and potential hepatotoxicity . It is essential to determine the appropriate dosage to avoid adverse effects while achieving the desired biochemical outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and the levels of metabolites in the body. Understanding these pathways is essential for elucidating the compound’s overall impact on cellular and physiological functions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, this compound may be transported into cells via specific membrane transporters, affecting its intracellular concentration and activity.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in metabolic processes. Understanding its subcellular localization helps elucidate its precise role in cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-cyano-4-phenylbutanoate typically involves the reaction of 2-cyano-4-phenylbutanoic acid with a sodium base, such as sodium hydroxide or sodium carbonate. The reaction is carried out in an aqueous or alcoholic medium, where the sodium base neutralizes the carboxylic acid group, forming the sodium salt.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, pH, and concentration, to ensure high yield and purity of the product. The final product is typically purified through recrystallization or other suitable purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the cyano group can be converted to other functional groups such as carboxylic acids or amides.
Reduction: The compound can be reduced to form 2-amino-4-phenylbutanoic acid or its derivatives.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: 2-Carboxy-4-phenylbutanoic acid.
Reduction: 2-Amino-4-phenylbutanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 2-cyano-4-phenylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Sodium 4-phenylbutanoate: Similar structure but lacks the cyano group.
Sodium 2-cyano-3-phenylpropanoate: Similar structure with a different carbon chain length.
Sodium 2-cyano-4-methylbutanoate: Similar structure with a methyl group instead of a phenyl group.
Uniqueness: Sodium 2-cyano-4-phenylbutanoate is unique due to the presence of both the cyano and phenyl groups, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
sodium;2-cyano-4-phenylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2.Na/c12-8-10(11(13)14)7-6-9-4-2-1-3-5-9;/h1-5,10H,6-7H2,(H,13,14);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZHEZXTJQEWOP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C#N)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10NNaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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